Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

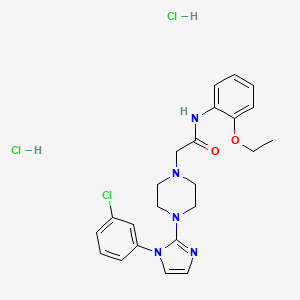

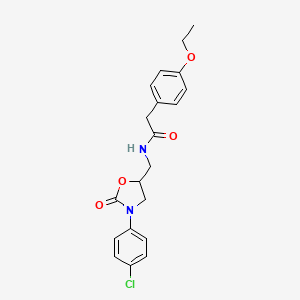

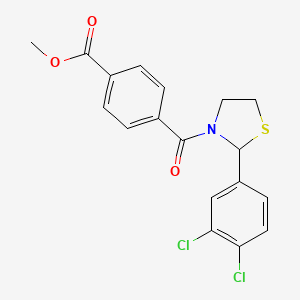

Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate is a chemical compound with promising applications in scientific research. Its unique structure offers potential in drug development and synthesis of complex molecules. The molecular formula of the compound is C18H25N3O4 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyano group, a tert-butyl ester group, and a 2,4-dimethoxybenzylamino group attached to an azetidine ring . This structure is likely to confer unique chemical properties to the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.409 . It has a density of 1.2±0.1 g/cm3 . The boiling point of the compound is 495.0±45.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis of Amino Alcohols and Polyamines : This compound serves as a potential building block for the synthesis of amino alcohols and polyamines. Its transformation through various chemical processes facilitates the production of these compounds (Jähnisch, 1997).

Asymmetric Synthesis Applications : It is used in asymmetric synthesis processes, such as the synthesis of 3-alkyl-cispentacin derivatives. This involves complex chemical reactions including kinetic resolutions and cyclization processes (Davies et al., 2004).

Role in Stereoselective Synthesis : The compound plays a crucial role in stereoselective synthesis. This is vital in the creation of specific molecular configurations, which are important in various fields of chemistry and pharmaceuticals (Nativi, Reymond, & Vogel, 1989).

Applications in Antimicrobial Agent Synthesis : It has been explored for its potential in the synthesis of compounds with antimicrobial properties. This highlights its significance in the development of new pharmaceuticals (Doraswamy & Ramana, 2013).

Enantioselective Synthesis : The compound is utilized in enantioselective synthesis processes, particularly in the production of azetidine carboxylic acids and peptides. This aspect is crucial in drug development and biochemistry (Couty, Evano, & Rabasso, 2003).

Preparation of Azetidines : It's involved in the preparation of various azetidines, which are important in organic synthesis and have applications in medicinal chemistry (Stankovic et al., 2012).

Structural and Thermal Analysis : Researchers have used this compound in the synthesis of specific molecular structures, which are then analyzed for their thermal properties and molecular interactions (Çolak et al., 2021).

Development of Chiral Auxiliaries : It's also used in the synthesis of new chiral auxiliaries, which are crucial in various asymmetric synthesis processes (Studer, Hintermann, & Seebach, 1995).

Synthesis of Novel Amino Acid Derivatives : The compound aids in the synthesis of new 3,3-dimethoxyazetidine-2-carboxylic acid derivatives, demonstrating its versatility in creating novel molecular structures (Mangelinckx et al., 2005).

Ring-Opening Reactions in Radiochemistry : It has been used in ring-opening reactions, particularly in the synthesis of labeled amino acids for radiochemical applications (Gillings & Gee, 2001).

Mécanisme D'action

Target of Action

The primary targets of Tert-butyl 3-cyano-3-((2,4-dimethoxybenzyl)amino)azetidine-1-carboxylate are aromatic and aliphatic amines . These amines play a crucial role in various biological processes, including neurotransmission and cellular metabolism.

Mode of Action

This compound interacts with its targets through a chemoselective tert-butoxycarbonylation reaction . This reaction involves the addition of a tert-butoxycarbonyl (Boc) group to the amine, effectively protecting the amine during subsequent reactions .

Biochemical Pathways

The addition of the Boc group by this compound affects various biochemical pathways. In particular, it impacts the pathways involving the modified amines. The downstream effects of this modification can vary widely, depending on the specific amine and its role in cellular metabolism .

Pharmacokinetics

The compound’s chemical structure suggests that it may have good bioavailability due to its relatively small size and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of amines. This modification can protect the amines from unwanted reactions, thereby preserving their functionality and enhancing their stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and selectivity can be affected by the pH, temperature, and solvent conditions of the reaction environment

Propriétés

IUPAC Name |

tert-butyl 3-cyano-3-[(2,4-dimethoxyphenyl)methylamino]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-17(2,3)25-16(22)21-11-18(10-19,12-21)20-9-13-6-7-14(23-4)8-15(13)24-5/h6-8,20H,9,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDLYJRUGUGVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)NCC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide](/img/structure/B2582473.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2582476.png)

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2582477.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2582488.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2582492.png)